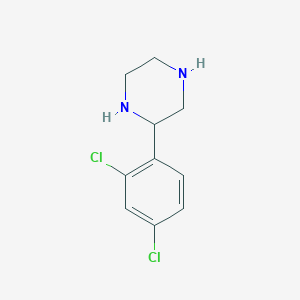

2-(2,4-Dichlorophenyl)piperazine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H12Cl2N2 |

|---|---|

Molecular Weight |

231.12 g/mol |

IUPAC Name |

2-(2,4-dichlorophenyl)piperazine |

InChI |

InChI=1S/C10H12Cl2N2/c11-7-1-2-8(9(12)5-7)10-6-13-3-4-14-10/h1-2,5,10,13-14H,3-4,6H2 |

InChI Key |

JXVBZOZKDYDRMX-UHFFFAOYSA-N |

SMILES |

C1CNC(CN1)C2=C(C=C(C=C2)Cl)Cl |

Canonical SMILES |

C1CNC(CN1)C2=C(C=C(C=C2)Cl)Cl |

Origin of Product |

United States |

The Piperazine Scaffold: a Privileged Structure in Medicinal Chemistry

The piperazine (B1678402) ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone in the design and discovery of new therapeutic agents. nih.govtandfonline.com Its prevalence in a vast array of biologically active compounds has led to its designation as a "privileged scaffold" in medicinal chemistry. wikipedia.org This distinction stems from a combination of favorable physicochemical properties and synthetic tractability that make it an attractive moiety for drug development. nih.govtandfonline.com

The two nitrogen atoms of the piperazine ring can be functionalized, allowing for the introduction of various substituents to modulate a molecule's biological activity, selectivity, and pharmacokinetic profile. nih.gov This structural flexibility enables the creation of large and diverse chemical libraries for high-throughput screening. Furthermore, the piperazine moiety often imparts improved aqueous solubility and basicity to a molecule, which can enhance its bioavailability and suitability for oral administration. nih.gov

The therapeutic applications of piperazine-containing compounds are extensive and continue to expand. Research has demonstrated their efficacy across a wide spectrum of diseases, underscoring the scaffold's remarkable versatility.

Table 1: Therapeutic Applications of Piperazine Derivatives

| Therapeutic Area | Examples of Investigated Activities |

|---|---|

| Central Nervous System | Antipsychotic, Antidepressant, Anxiolytic, Neuroprotective |

| Oncology | Anticancer, Kinase Inhibition |

| Infectious Diseases | Antibacterial, Antiviral, Antifungal, Antimalarial |

| Cardiovascular | Antianginal, Antihypertensive |

| Inflammation & Pain | Anti-inflammatory, Analgesic |

| Metabolic Disorders | Antidiabetic |

Arylpiperazines: Modulators of a Neurological Function

The introduction of an aryl group to the piperazine (B1678402) scaffold gives rise to the arylpiperazines, a class of compounds with a profound impact on neuropharmacological research. mdpi.com These molecules have proven to be invaluable tools for probing the function of the central nervous system (CNS) and for developing treatments for a range of neurological and psychiatric disorders. nih.gov

The pharmacological activity of arylpiperazines is largely attributed to their ability to interact with various neurotransmitter receptors, particularly those of the serotonin (B10506) (5-HT) and dopamine (B1211576) systems. researchgate.net The nature and substitution pattern of the aryl ring, along with the other substituents on the piperazine core, dictate the compound's affinity and selectivity for different receptor subtypes. mdpi.com This allows for the fine-tuning of pharmacological profiles to achieve desired therapeutic effects.

Many clinically significant drugs for treating conditions such as schizophrenia, depression, and anxiety are based on the arylpiperazine structure. nih.gov The ability of these compounds to modulate multiple receptor targets simultaneously has also been a key area of investigation, leading to the development of "multi-target" drugs with potentially broader efficacy.

Table 2: Notable Arylpiperazine Drugs and their Primary Neuropharmacological Targets

| Drug Name | Primary Therapeutic Use | Key Neuropharmacological Targets |

|---|---|---|

| Aripiprazole (B633) | Antipsychotic | Dopamine D2 (partial agonist), Serotonin 5-HT1A (partial agonist), Serotonin 5-HT2A (antagonist) |

| Buspirone | Anxiolytic | Serotonin 5-HT1A (partial agonist) |

| Vortioxetine | Antidepressant | Serotonin reuptake inhibition, 5-HT1A agonism, 5-HT3 and 5-HT7 antagonism |

| Clozapine | Antipsychotic | Dopamine D4, Serotonin 5-HT2A, and other receptors |

| Flibanserin | Treatment of HSDD | Serotonin 5-HT1A (agonist), Serotonin 5-HT2A (antagonist) |

A Key Building Block: 2 2,4 Dichlorophenyl Piperazine in Synthetic Inquiry

Established Synthetic Routes for the this compound Core

The formation of the this compound core can be achieved through several synthetic pathways, primarily involving cyclization reactions with dichloroaniline precursors or nucleophilic substitution approaches.

Cyclization Reactions Employing Dichloroaniline Precursors

A prevalent method for constructing the piperazine ring involves the cyclization of a dichloroaniline derivative with a suitable dielectrophile. One common approach is the reaction of 2,3-dichloroaniline (B127971) with bis(2-chloroethyl)amine (B1207034) hydrochloride. google.com This reaction is typically carried out at elevated temperatures, ranging from 120°C to 220°C. google.com The process involves the formation of a piperazine ring through the nucleophilic attack of the aniline (B41778) nitrogen on the two electrophilic carbons of the bis(2-chloroethyl)amine moiety.

Another strategy involves the reaction of a dichloroaniline with a diethanolamine (B148213) derivative, followed by cyclization. This method is a key step in the synthesis of various N-arylpiperazine derivatives. nih.gov

A patent describes the synthesis of 1-(2,3-dichlorophenyl)piperazine (B491241) hydrochloride from 2,3-dichloroaniline and bis(2-chloroethyl)amine hydrochloride. google.com The reaction conditions are specified with a charging temperature of 90-120°C and a reaction temperature of 120-220°C, leading to high purity and good yields suitable for industrial production. google.com

Nucleophilic Substitution Approaches to Piperazine Ring Formation

Nucleophilic substitution reactions provide an alternative route to the this compound core. These methods often involve the reaction of a pre-formed piperazine ring with an activated aryl halide.

One such method is the Ullmann-type coupling reaction. For instance, 1,2-dichloro-3-iodobenzene (B1582814) can be coupled with piperazine in the presence of a copper iodide (CuI) catalyst and a ligand such as proline. researchgate.net This reaction is carried out in a solvent like dimethyl sulfoxide (B87167) (DMSO) with a base, for example, potassium carbonate (K2CO3). researchgate.net While traditional Ullmann couplings often require harsh conditions, the use of a proline ligand allows the reaction to proceed at more moderate temperatures (60-95°C). researchgate.net

Palladium-catalyzed Buchwald-Hartwig amination is another powerful tool for the synthesis of N-arylpiperazines. nih.gov This reaction facilitates the coupling of an aryl halide or triflate with piperazine, offering a versatile and efficient method for forming the C-N bond.

Optimization Strategies for Reaction Conditions, Yield, and Purity in Synthesis

Optimizing reaction conditions is crucial for maximizing yield and purity while ensuring cost-effectiveness and scalability.

In the cyclization reaction between 2,3-dichloroaniline and bis(2-chloroethyl)amine hydrochloride, the mass ratio of the reactants has been optimized to be 1:(0.8-2.0). google.com The choice of solvent for work-up and purification also plays a critical role. Protic solvents are used for post-reaction treatment and refining to achieve high purity (over 99.5% by HPLC) and yields exceeding 59.5%. google.com Different embodiments of a patented method show that varying the reactant ratios and reaction temperatures can influence the yield, with yields of 59.5%, 64.0%, and 65.6% being reported. google.com

For the Ullmann coupling approach, the use of proline as a ligand is a key optimization that reduces the required amount of the copper catalyst and mitigates waste disposal issues associated with stoichiometric copper reagents. researchgate.net The catalytic amounts of CuI (0.1 equivalents) and proline (0.2 equivalents) significantly improve the environmental and economic profile of the synthesis. researchgate.net

The use of toluene (B28343) as a solvent in a one-pot, three-component reaction for the synthesis of N'-aryl-N-cyanoformamidines, which are precursors for some piperazine-containing structures, has been shown to be effective. Toluene forms an azeotrope with ethanol, which can be removed by distillation to drive the reaction to completion. researchgate.net

Derivatization Strategies and Functionalization of the this compound Scaffold

The this compound scaffold serves as a versatile platform for the synthesis of a wide range of derivatives and hybrid molecules with diverse biological activities.

Synthesis of Substituted Arylpiperazine Derivatives and Analogs

The secondary amine of the piperazine ring is a common site for functionalization. N-substitution reactions with various electrophiles allow for the introduction of a wide array of substituents.

For example, a series of 1-aryl-4-(2-aryl-1-diazenyl)-piperazines has been synthesized by the diazotization of a primary arylamine followed by coupling with a secondary arylpiperazine, including 1-(3,4-dichlorophenyl)piperazine. researchgate.net

Another approach involves the N-alkylation of the piperazine ring. For instance, 1-(3-chlorophenyl)piperazine (B195711) hydrochloride can be reacted with 1-bromo-3-chloropropane (B140262) to yield 1-(3-chlorophenyl)-4-(3-chloropropane)piperazine hydrochloride. google.com

Furthermore, amidation and sulfonamidation reactions are employed to introduce carbonyl and sulfonyl groups, respectively. The reaction of a phenylpiperazine intermediate with various acid halides and sulfonyl halides in the presence of a base like triethylamine (B128534) affords the corresponding 4-substituted 1-phenylpiperazine (B188723) derivatives. nih.gov

A series of [(2,3-dichlorophenyl)piperazin-1-yl]alkylfluorenylcarboxamides were designed and synthesized as selective ligands for the dopamine (B1211576) D3 receptor. These compounds feature an aryl-substituted piperazine ring connected via a varying alkyl chain linker (C3-C5) to a terminal aryl amide. nih.gov

| Starting Material | Reagent(s) | Product Type | Reference |

| 2,3-dichloroaniline | bis(2-chloroethyl)amine hydrochloride | 1-(2,3-dichlorophenyl)piperazine hydrochloride | google.com |

| 1,2-dichloro-3-iodobenzene | piperazine, CuI, proline, K2CO3 | 1-(2,3-dichlorophenyl)piperazine | researchgate.net |

| 1-(3,4-dichlorophenyl)piperazine | Diazotized primary arylamine | 1-(3,4-dichlorophenyl)-4-(2-aryl-1-diazenyl)-piperazine | researchgate.net |

| 1-(3-chlorophenyl)piperazine hydrochloride | 1-bromo-3-chloropropane | 1-(3-chlorophenyl)-4-(3-chloropropane)piperazine hydrochloride | google.com |

| Phenylpiperazine intermediate | Acid halides or sulfonyl halides, triethylamine | 4-substituted carbonyl or sulfonyl-1-phenylpiperazines | nih.gov |

Generation of Novel Hybrid Structures Incorporating the this compound Moiety

Molecular hybridization, the strategy of combining two or more pharmacophoric units into a single molecule, is a powerful approach in drug discovery. mdpi.commdpi.com The this compound moiety has been incorporated into various hybrid structures to explore new chemical space and biological activities.

For instance, novel piperazine-based bis(thiazole) and bis(1,3,4-thiadiazole) hybrids have been synthesized. These syntheses often involve the reaction of a piperazine-containing bis(thiosemicarbazone) with various electrophilic reagents like C-acetyl-N-aryl-hydrazonoyl chlorides or α-haloketones to form the heterocyclic rings. nih.gov

The combination of a pyrimidine (B1678525) ring with a piperazine moiety has also been explored to enhance biological activity. ingentaconnect.com The synthesis of such hybrids typically involves coupling a substituted piperazine with a pyrimidine ring at various positions. ingentaconnect.com

Additionally, metal complexes of piperazine derivatives have been synthesized and characterized. For example, four novel mononuclear complexes of 4-(2,3-dichlorophenyl)piperazine-1-carboxylic acid with cadmium, nickel, copper, and zinc have been reported. nih.gov

| Hybrid Structure Type | Synthetic Approach | Key Reactants | Reference |

| Piperazine-based bis(thiazoles) | Cyclization | Piperazine-bis(thiosemicarbazone), α-haloketones | nih.gov |

| Piperazine-based bis(1,3,4-thiadiazoles) | Cyclization | Piperazine-bis(thiosemicarbazone), C-acetyl-N-aryl-hydrazonoyl chlorides | nih.gov |

| Pyrimidine-piperazine hybrids | Coupling reaction | Substituted piperazine, pyrimidine ring | ingentaconnect.com |

| Metal complexes | Coordination | 4-(2,3-dichlorophenyl)piperazine-1-carboxylic acid, transition metal salts | nih.gov |

Methods for the Preparation of Salt Forms (e.g., Hydrochloride, Sulfate) and their Research Utility

The conversion of this compound and its parent compound, 1-(2,3-dichlorophenyl)piperazine, into their salt forms, such as hydrochloride and sulfate (B86663) salts, is a common practice in pharmaceutical development. This process often enhances the compound's stability, solubility, and ease of handling, which are crucial properties for research and potential therapeutic applications.

One of the primary research utilities of these salt forms is their role as intermediates in the synthesis of antipsychotic drugs like Aripiprazole. google.comjocpr.com The hydrochloride salt of 1-(2,3-dichlorophenyl)piperazine is a key starting material in several synthetic routes to Aripiprazole. google.comjocpr.com For instance, a common method involves the condensation of 1-(2,3-dichlorophenyl)piperazine hydrochloride with 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone. jocpr.com

The preparation of these salts can be achieved through various methods. A widely used approach for synthesizing 1-(2,3-dichlorophenyl)piperazine hydrochloride involves the reaction of 2,3-dichloroaniline with bis(2-chloroethyl)amine hydrochloride. google.compatsnap.com This reaction can be carried out in a suitable solvent, such as xylene or n-butanol, and often involves heating to drive the cyclization reaction. patsnap.comchemicalbook.com The resulting hydrochloride salt can then be isolated and purified through crystallization. google.com For example, one patented method describes heating 2,3-dichloroaniline and bis(2-chloroethyl)amine hydrochloride in a reactor, followed by the addition of n-butanol to facilitate cooling and crystallization, yielding the desired hydrochloride salt with high purity. patsnap.com Another approach involves treating a solution of the free base with hydrochloric acid in a suitable solvent like ethyl acetate (B1210297) or methanol (B129727) to precipitate the hydrochloride salt. quickcompany.in

Similarly, the sulfate salt of related compounds can be prepared. For example, a new synthetic pathway for 2,3-dichlorophenylpiperazine starts from 2,3-dichloroaniline, which is first converted to its hydrogen sulfate salt. researchgate.net This intermediate is then diazotized and subsequently displaced to form an aryl iodide, which is then reacted with piperazine to yield the final product. researchgate.net

The choice of the salt form can influence the physicochemical properties of the final active pharmaceutical ingredient. Therefore, the preparation and characterization of different salt forms are essential steps in the drug development process.

Advanced Analytical Characterization Techniques for Synthetic Products

The comprehensive characterization of synthetic products like this compound and its derivatives is crucial to confirm their identity, purity, and structural integrity. A variety of advanced analytical techniques are employed for this purpose.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of these compounds and for the detection of related substances. google.comgoogle.com HPLC methods are developed to separate the main compound from any impurities, starting materials, or by-products. For instance, a method for detecting 1-(2,3-dichlorophenyl)piperazine hydrochloride and its related substances utilizes a C18 column with a gradient elution system comprising acetonitrile (B52724) and phosphate (B84403) buffer. google.com The detection is typically carried out using a UV detector at a specific wavelength, such as 254 nm or 257 nm, where the compounds exhibit strong absorbance. google.com The purity is often reported as a percentage based on the peak area in the chromatogram. google.compatsnap.com

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool, particularly for the analysis of volatile and thermally stable piperazine derivatives. rsc.orgfigshare.com This technique combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. GC-MS methods have been developed for the simultaneous detection and separation of various piperazine-based drugs and their isomers in street samples. rsc.orgfigshare.com The mass spectrum provides a unique fragmentation pattern for each compound, acting as a "fingerprint" for its identification. nist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular structure of the synthesized compounds. researchgate.net Techniques like ¹H NMR and ¹³C NMR are used to elucidate the arrangement of atoms within the molecule. Variable-temperature (VT) NMR spectroscopy can be employed to study dynamic processes, such as the rotation of amide bonds in N-Boc protected piperazines, which is important for understanding their conformational behavior. researchgate.net

X-ray Crystallography is utilized to determine the precise three-dimensional structure of crystalline materials, including salt forms of piperazine derivatives. For example, the crystal structure of 4-(2,3-dichlorophenyl)piperazin-1-ium picrate (B76445) has been determined, revealing the intricate network of hydrogen bonds and other non-covalent interactions that stabilize the crystal lattice. nih.gov This information is invaluable for understanding the solid-state properties of these compounds.

Other Spectroscopic Techniques such as Infrared (IR) spectroscopy and Raman spectroscopy are also employed. nist.govnih.gov IR spectroscopy provides information about the functional groups present in the molecule, while Raman spectroscopy can offer complementary vibrational data. nih.gov

The combination of these analytical techniques provides a comprehensive characterization of synthetic products, ensuring their quality and suitability for their intended research or pharmaceutical applications.

Monoaminergic System Modulation

This compound and its analogues have demonstrated the ability to modulate the monoaminergic system, which plays a crucial role in various physiological and psychological processes. nih.gov This modulation is primarily achieved through interactions with serotonin (B10506) and dopamine receptors.

The interactions of this compound derivatives with serotonin receptors are a key aspect of their pharmacological profile.

Research has shown that certain arylpiperazine derivatives exhibit agonistic properties at 5-HT1A and 5-HT2C receptors. nih.gov For instance, the compound vortioxetine, which contains a piperazine moiety, demonstrates agonistic activity at 5-HT1A receptors and partial agonistic activity at 5-HT1B receptors. nih.gov Agonism at 5-HT2C receptors has been linked to effects on appetite and mood. nih.govnih.govresearchgate.net Specifically, 5-HT2C receptor agonists can reduce food intake by activating proopiomelanocortin (POMC) neurons. nih.gov The development of selective 5-HT2C receptor agonists is an area of active research for conditions like certain epileptic disorders. brightmindsbio.com

By acting on 5-HT receptors, this compound and related compounds can influence serotonergic signaling pathways. Agonism at 5-HT1A receptors is a common mechanism for anxiolytic and antidepressant drugs. nih.gov Furthermore, compounds that inhibit the serotonin transporter (SERT) can significantly increase extracellular serotonin levels in the brain. nih.gov This modulation of serotonergic pathways is a key mechanism of action for many centrally acting drugs. nih.gov

The interaction of this compound derivatives with dopamine receptors is another critical component of their preclinical profile.

Numerous studies have focused on the affinity of arylpiperazine derivatives for dopamine D2 and D3 receptors. juniperpublishers.com These receptors are key targets for antipsychotic medications. juniperpublishers.com Analogues of N-phenylpiperazine have been shown to bind with high affinity to the D3 receptor, with some compounds exhibiting significant selectivity over the D2 receptor. harvard.edunih.govumn.edu For instance, certain heterocyclic analogues of N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)arylcarboxamides displayed high affinity for the human D3 receptor with Ki values in the low nanomolar range (1-5 nM) and over 100-fold selectivity for D3 over D2 and D4 receptors. harvard.eduumn.edu The 2,3-dichlorophenylpiperazine analogue of a series of [4-(4-carboxamidobutyl)]-1-arylpiperazines also showed the highest affinity for the D3 receptor, in the subnanomolar range. acs.org

| Compound/Analogue | Receptor | Binding Affinity (Ki) | Selectivity | Reference |

| Heterocyclic analogues of N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)arylcarboxamides | hD3 | 1-5 nM | >100-fold over D2 and D4 | harvard.eduumn.edu |

| 2,3-dichlorophenylpiperazine analogue of [4-(4-carboxamidobutyl)]-1-arylpiperazines | D3 | Subnanomolar | - | acs.org |

The dopamine D4 receptor is another important target within the dopaminergic system. nih.gov It has been implicated in various neuropsychiatric disorders. nih.gov Some analogues of N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)arylcarboxamides have demonstrated over 100-fold selectivity for the D3 receptor over the D4 receptor. harvard.eduumn.edu The development of selective D4 receptor ligands is an ongoing area of research. nih.gov For example, the compound FAUC 213, a 2-aminomethyl substituted azaindole, exhibits strong D4 binding and high subtype selectivity. capes.gov.br

Noradrenaline Transporter Modulation

The phenylpiperazine structural class, to which this compound belongs, is a foundational component in the development of compounds that modulate monoamine transporters, including the noradrenaline transporter (NET). Research into novel N-(1,2-diphenylethyl)piperazines has identified this scaffold as key to creating dual inhibitors of both serotonin and noradrenaline reuptake nih.gov. While direct data on this compound's specific modulation of NET is not extensively detailed in the provided results, the broader class of phenylpiperazine derivatives is well-established for this activity. For instance, studies on various 4-benzylpiperidine (B145979) carboxamides, which share the core piperidine (B6355638)/piperazine feature, show that specific substitutions significantly influence potency for NET inhibition biomolther.org. This suggests that the dichlorophenyl substitution pattern on the piperazine ring is a critical determinant of its specific affinity and modulatory effect on the noradrenaline transporter. The positional isomer, 3,4-dichlorophenylpiperazine, has been noted to act as a β1-adrenergic receptor blocker, which, while distinct from transporter modulation, indicates an interaction with the noradrenergic system wikipedia.org.

Serotonin, Dopamine, and Noradrenaline Reuptake Inhibition

The capacity of phenylpiperazine derivatives to inhibit the reuptake of serotonin (5-HT), dopamine (DA), and noradrenaline (NE) is a well-documented area of preclinical research. The compound this compound is a known metabolite of the atypical antipsychotic aripiprazole and the more recently approved cariprazine (B1246890) nih.gov. Its direct pharmacological activity has been shown to include partial agonism at dopamine D2 and D3 receptors wikipedia.org.

The broader family of phenylpiperazines has been extensively explored for its triple reuptake inhibition potential. Studies on novel diphenylbutylpiperazinepyridyl derivatives demonstrated potent inhibition of the uptake of all three neurotransmitters—serotonin, noradrenaline, and dopamine—in rat brain synaptosomes nih.gov. Similarly, research aimed at developing treatments for major depressive disorder led to the discovery of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004), a compound with potent serotonin reuptake inhibition (SERT Kᵢ = 1.6 nM) and high affinity for multiple serotonin receptors nih.gov. While specific Kᵢ values for this compound at each transporter are not detailed in the search results, the collective evidence strongly supports the role of the dichlorophenylpiperazine moiety as a key pharmacophore for interacting with monoamine transporters. The efficacy of related compounds often depends on the specific substitutions on the phenyl and piperazine rings, which fine-tune the affinity and selectivity for each transporter biomolther.org.

Other Receptor and Enzyme Interactions Investigated in Preclinical Models

Sigma Receptor Binding Affinities

The piperazine scaffold is a common feature in ligands developed for sigma (σ) receptors. Preclinical studies have evaluated numerous piperazine and piperidine derivatives for their binding affinities at σ₁ and σ₂ receptor subtypes. In one study comparing piperazine and piperidine cores, the replacement of a piperidine ring with a piperazine resulted in a dramatic drop in affinity for the σ₁ receptor (Kᵢ changing from 3.64 nM to 1531 nM), highlighting the structural sensitivity of this interaction acs.org.

Another study focusing on identifying selective σ₂ ligands synthesized and screened a series of piperazine analogs nih.gov. The binding affinities of these compounds varied based on their substitutions. For example, removing chloro and fluoro substituents from one analog resulted in a 2- to 5-fold decrease in binding affinity at both σ₁ and σ₂ receptors nih.gov. This demonstrates that halogen substitutions on the aromatic ring, similar to the pattern in this compound, are critical determinants of sigma receptor affinity. While specific Kᵢ values for this compound were not provided, the research underscores that piperazine-based compounds can achieve high affinity and selectivity for sigma receptors, contingent on their specific structural features nih.govmdpi.com.

Table 1: Sigma Receptor Binding Affinities for Representative Piperazine and Piperidine Analogs

| Compound | Core Structure | hH₃R Kᵢ (nM) | σ₁R Kᵢ (nM) | Reference |

|---|---|---|---|---|

| Compound 4 | Piperazine | 3.17 | 1531 | acs.org |

| Compound 5 | Piperidine | 7.70 | 3.64 | acs.org |

| Compound 7 | Homopiperazine | - | - | nih.gov |

| Compound 21 | Tropane | - | - | nih.gov |

| Compound 22 | Oxime of Homopiperazine | - | - | nih.gov |

Data illustrates the influence of the core chemical structure on σ₁ receptor affinity.

Acetylcholinesterase (AChE) Inhibition Studies with Related Analogs

While direct studies on this compound as an acetylcholinesterase (AChE) inhibitor are not specified, numerous studies have investigated related piperazine-containing analogs for this activity. AChE inhibitors are crucial for treating neurodegenerative conditions like Alzheimer's disease. In one such study, a series of amine-containing donepezil (B133215) analogs were developed to have high potency but low central nervous system penetration for applications like functional dyspepsia nih.gov. These compounds, featuring scaffolds like donepezil and phthalimide (B116566) with added amine groups, demonstrated IC₅₀ values in the low to mid-nanomolar range for AChE inhibition nih.gov.

Another research effort synthesized and evaluated 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives as potential AChE inhibitors. Among the synthesized compounds, the analog with an ortho-chlorine substitution on the phenyl ring (compound 4a) showed the highest potency, with an IC₅₀ value of 0.91 µM. This highlights the significant role that halogen substitutions on the phenyl ring play in the AChE inhibitory activity of piperazine-based compounds.

Poly(ADP-ribose) polymerase 1 (PARP-1) Inhibition in Related Compounds

The piperazine scaffold is a recognized and important structural fragment in the design of Poly(ADP-ribose) polymerase 1 (PARP-1) inhibitors nih.gov. PARP-1 is a key enzyme in DNA repair, and its inhibition is a therapeutic strategy in oncology, particularly for cancers with existing DNA repair deficiencies nih.govresearchtopractice.com. Several FDA-approved PARP inhibitors, such as Olaparib, incorporate a piperazine moiety nih.gov.

In preclinical research, computational and text-mining approaches have been used to screen large databases for novel piperazine-based PARP-1 inhibitors. One such study identified thousands of compounds containing the piperazine fragment and used virtual screening to identify potential hits nih.gov. Subsequent molecular dynamics simulations and free energy calculations are used to refine these leads and understand their interaction with the PARP-1 binding pocket nih.govnih.gov. For example, studies on quinazoline-2,4(1H,3H)-dione derivatives found that a compound featuring an (R)-3-ethyl piperazine ring demonstrated high potency and selectivity for PARP-1 nih.gov. These findings underscore the value of the piperazine core in designing potent and selective PARP-1 inhibitors.

Table 2: Key FDA-Approved PARP Inhibitors with IC₅₀/Kᵢ Values

| Inhibitor | Target(s) | IC₅₀ / Kᵢ | Reference |

|---|---|---|---|

| Olaparib | PARP1/PARP2 | IC₅₀: 5 nM / 1 nM | medchemexpress.com |

| Niraparib | PARP1/PARP2 | IC₅₀: 3.8 nM / 2.1 nM | medchemexpress.com |

| Veliparib | PARP1/PARP2 | Kᵢ: 5.2 nM / 2.9 nM | medchemexpress.com |

| Talazoparib | PARP1/PARP2 | Kᵢ: 1.2 nM / 0.87 nM | medchemexpress.com |

Phosphodiesterase 10A (PDE10A) Binding Studies with Analogs

Phosphodiesterase 10A (PDE10A) is an enzyme highly expressed in the brain's striatal medium spiny neurons, where it regulates cAMP and cGMP signaling. Its inhibition is being investigated as a therapeutic approach for neuropsychiatric and neurodegenerative disorders nih.gov. Preclinical research has explored various chemical scaffolds for their ability to bind to and inhibit PDE10A.

Fragment-based screening using techniques like nanocalorimetry and X-ray crystallography has been employed to identify novel PDE10A inhibitors. In one such screen, fragment hits were found to bind in the primary binding pocket of PDE10A, interacting with key residues like Gln726, Phe729, and Ile692 nih.gov. Although these initial fragments have low potency (Kᵢ < 2 mM), they serve as starting points for elaboration into more potent ligands. While specific analogs of this compound were not explicitly detailed as PDE10A inhibitors in the provided results, the general principles of fragment-based drug design suggest that piperazine-containing fragments could be viable starting points for developing potent PDE10A ligands. The exploration of various heterocyclic structures is a common strategy in the search for novel modulators of this enzyme.

Elucidation of Molecular Targets and Pathways for this compound Remains Undetermined in Preclinical Research

Despite extensive investigation into the pharmacological profiles of phenylpiperazine derivatives, detailed preclinical research elucidating the specific molecular targets and signaling pathways for this compound is not extensively available in the public domain. Scientific literature and available data focus heavily on its isomers, such as 2,3-dichlorophenylpiperazine (2,3-DCPP) and 3,4-dichlorophenylpiperazine (3,4-DCPP), as well as the related compound meta-chlorophenylpiperazine (m-CPP).

The 2,3-DCPP isomer, which is a known metabolite of the antipsychotic aripiprazole, has been shown to act as a partial agonist at dopamine D2 and D3 receptors. wikipedia.orgacs.org Furthermore, studies on dichlorophenyl piperazines as a class have identified them as potent inhibitors of the enzyme 7-dehydrocholesterol (B119134) reductase (DHCR7), which is the final enzyme in the cholesterol biosynthesis pathway. mdpi.com The positional isomer 3,4-DCPP is understood to function as a serotonin releaser through the serotonin transporter and as a blocker of the β1-adrenergic receptor, albeit with relatively low affinity for these targets. wikipedia.org

Consequently, the downstream signaling cascades and molecular pathways modulated by this compound have not been characterized. Without primary binding data, it is not possible to determine its potential effects on common G-protein coupled receptor (GPCR) pathways, ion channels, or other enzymatic targets.

Structure Activity Relationship Sar Studies of 2 2,4 Dichlorophenyl Piperazine and Its Analogs

Impact of Phenyl Ring Substitution Patterns on Biological Activity and Receptor Selectivity

The substitution pattern on the phenyl ring of 2-(2,4-Dichlorophenyl)piperazine analogs is a key determinant of their pharmacological profile, significantly affecting both their binding affinity and selectivity for various receptors.

Analysis of Positional Isomers and their Distinct Binding Profiles

The positioning of substituents on the phenyl ring gives rise to distinct binding profiles. For instance, the 2,3-dichlorophenyl substitution pattern has been shown to be particularly favorable for high affinity at the dopamine (B1211576) D3 receptor. acs.org In a series of N-(4-(4-(aryl)piperazin-1-yl)butyl)arylcarboxamides, the 2,3-dichlorophenyl analog (compound 8) exhibited the highest D3 receptor affinity, albeit with increased lipophilicity compared to its 2-methoxyphenyl counterpart (compound 7). acs.org This highlights that even subtle shifts in the position of the chloro groups on the phenyl ring can lead to significant changes in receptor interaction. The positional isomer 3,4-dichlorophenylpiperazine (3,4-DCPP) is also known and displays activity as a serotonin (B10506) releaser and a β1-adrenergic receptor blocker, though with relatively low affinity for both targets. wikipedia.org

Role of Halogenation (Chlorine, Fluorine) in Modulating Pharmacological Activity

Halogenation of the phenyl ring is a crucial factor in modulating the pharmacological activity of these compounds. The presence of chlorine atoms, as seen in 2,4-dichlorophenylpiperazine, often enhances binding affinity. Studies have shown that analogs with a 2,3-dichlorophenyl moiety consistently exhibit greater D3 receptor selectivity compared to their 2-methoxyphenyl counterparts. nih.gov However, this increased selectivity can be associated with higher lipophilicity, which may impact in vivo studies. nih.gov

The introduction of fluorine atoms has also been explored. For example, in a series of N-(3-fluoro-4-(4-(aryl)piperazin-1-yl)butyl)arylcarboxamides, fluorination was a key modification in developing potent and selective D3 receptor ligands. nih.govacs.org The presence of a halogen substitute on the fluorophenyl moiety attached to the piperazine (B1678402) ring was found to be essential for inhibitory effects on equilibrative nucleoside transporters (ENTs). polyu.edu.hk Specifically, electron-withdrawing substitutions like fluorine, bromine, and chlorine on the benzene (B151609) ring A of certain compounds lead to stronger activity. nih.gov

Influence of Piperazine Ring Modifications on Bioactivity

The piperazine ring is a common and important scaffold in drug discovery due to its structural and conformational characteristics and its ability to influence physicochemical properties. nih.govnih.gov Modifications to the piperazine ring itself can have a profound impact on the bioactivity of this compound analogs.

Introducing a methyl group at the 3-position of the piperazine ring in one series of compounds resulted in a significant loss of both biochemical and whole-cell activities. nih.gov Conversely, replacing the rigid piperazine ring with a more flexible ethylenediamine (B42938) spacer led to a loss of whole-cell activity while retaining some enzymatic activity, indicating the importance of the ring's rigidity for cellular effects. nih.gov N-substitution on the piperazine ring can accommodate various substituted indole (B1671886) rings, and it has been shown that the heterocyclic ring does not need to be directly connected to the piperazine to maintain high affinity and selectivity for the D3 receptor. nih.gov

Significance of Linker Chains and Terminal Moieties in Receptor Affinity and Selectivity

The linker chain connecting the this compound core to a terminal moiety, as well as the nature of that terminal group, are critical for determining receptor affinity and selectivity.

Variations in Alkyl Chain Length and their Pharmacological Consequences

The length of the alkyl chain linker plays a significant role in the pharmacological profile of these compounds. In a series of N-alkyl piperazine side chain-based CXCR4 antagonists, varying the carbon chain length of piperidinyl and piperazinyl side chains was a key optimization strategy. nih.gov For dual-target mu opioid and dopamine D3 receptor ligands, increasing the linker length from a propyl to a butyl chain generally improved affinity for D2-like receptors. nih.gov This suggests that the linker length helps to position the pharmacophoric groups correctly for interaction with the target receptors. nih.gov

Critical Role of Amide Linkers and Carbonyl Groups for D3 Receptor Selectivity

The presence of an amide linker and a carbonyl group has been identified as a critical factor for achieving high selectivity for the dopamine D3 receptor. nih.govnih.govacs.org In a study of N-(3-fluoro-4-(4-(aryl)piperazin-1-yl)butyl)arylcarboxamides, the removal of the carbonyl group from the amide linker led to a dramatic reduction in binding affinity at the D3 receptor by over 100-fold, while the affinity for the D2 receptor remained similar. nih.govacs.org This modification resulted in a significant loss of D3 receptor selectivity, highlighting the pivotal role of the carbonyl group in the D3 receptor pharmacophore for this class of compounds. nih.govacs.org The amide group appears to be necessary for high-affinity binding to the D3 receptor in this series of analogs. nih.gov

Conformational Significance of Linker Regions in Ligand-Receptor Interactions

The three-dimensional conformation of a ligand is a critical determinant of its binding affinity and selectivity for a biological target. For arylpiperazine derivatives, the linker region, which connects the core piperazine scaffold to another pharmacophoric element, plays a pivotal role in orienting the molecule within the receptor's binding pocket. The length, rigidity, and chemical nature of this linker can significantly influence ligand-receptor interactions. nih.gov

Studies on structurally related dopamine D3 receptor (D3R) ligands have underscored the importance of the linker's composition and length. nih.gov For instance, in a series of N-(3-Fluoro-4-(4-(phenyl)piperazin-1-yl)-butyl)-aryl carboxamides, the carboxamide moiety within the linker was found to be essential for high-affinity binding to the D3R. nih.gov The removal of the carbonyl group from this amide linker, replacing it with a methylenamine, resulted in a dramatic decrease in D3R binding affinity by more than 100-fold. nih.gov This suggests that the carbonyl group is a key interaction point, likely forming hydrogen bonds or other polar interactions within the D3R binding site. Furthermore, this modification had a much smaller impact on D2 receptor (D2R) affinity, indicating the linker's role in conferring subtype selectivity. nih.gov

Molecular modeling and mutagenesis studies suggest that the linker facilitates interaction with specific regions of the receptor, such as the extracellular loop II (E2 loop) in the case of the D3R. nih.govacs.org The E2 loop is believed to be in close proximity to the orthosteric binding site, and interactions with amino acid residues within this loop can significantly influence binding affinity and selectivity. nih.gov For certain 4-phenylpiperazine compounds, a 37-fold increase in affinity was observed when the D3R's E2 loop was substituted onto the D2R scaffold, directly demonstrating the linker-mediated interaction with this extracellular domain. nih.gov

Furthermore, attempts to understand the optimal conformation for receptor binding have involved creating conformationally constrained analogs. nih.gov By introducing rigid elements, such as a four-carbon bridge to constrain the rotation of two aryl rings in a pyrazole (B372694) carboxamide series, researchers aimed to lock the molecule into a specific, potentially more active, conformation. nih.gov However, these modifications led to reduced affinity and potency, suggesting that the constrained conformation was not optimal for receptor interaction, or that the introduced bulk led to unfavorable steric clashes. nih.gov This highlights the delicate balance required in linker design: it must correctly position the pharmacophoric groups while retaining enough conformational flexibility to adopt the ideal binding pose within the receptor.

Correlation of Physicochemical Parameters (e.g., Lipophilicity) with Observed Biological Activities

The physicochemical properties of a molecule, particularly its lipophilicity, are fundamental to its pharmacokinetic and pharmacodynamic profile. Lipophilicity, often expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), governs a compound's ability to cross biological membranes, influences its distribution in the body, and can impact its binding to target receptors. nih.govmdpi.com

In the context of arylpiperazine derivatives, a clear correlation between lipophilicity and biological activity has been observed in several studies. For example, in a series of [4-(4-carboxamidobutyl)]-1-arylpiperazines, the compound featuring a 2,3-dichlorophenylpiperazine moiety (an isomer of the 2,4-dichloro analog) exhibited the highest affinity for the dopamine D3 receptor. acs.org This enhanced affinity and selectivity, when compared to a less lipophilic 2-methoxyphenylpiperazine analog, was associated with a significant increase in calculated lipophilicity (CLogP of 5.1 for the dichloro-substituted compound versus 3.6 for the methoxy-substituted one). acs.org This suggests that the increased lipophilicity contributes favorably to the binding at the D3 receptor, possibly by enhancing hydrophobic interactions within the binding pocket.

A similar trend has been noted in other classes of neurologically active compounds. For instance, studies on a series of tetrahydroisoquinoline-based inhibitors of M. tuberculosis ATP synthase showed a broad general trend of improved potency with higher lipophilicity. nih.gov However, the relationship is not always linear. For some drug candidates, moderate lipophilicity often correlates with the highest uptake into the brain, as highly lipophilic compounds can be more susceptible to metabolism by P450 enzymes and may accumulate in fatty tissues, which can affect their bioavailability and clearance. mdpi.com

The following table presents data on the lipophilicity and biological activity of selected arylpiperazine analogs, illustrating the impact of substitutions on these parameters.

| Compound/Analog | Substitution | Lipophilicity (CLogP) | Biological Activity (D3R Ki, nM) | D2R/D3R Selectivity |

| 7 | 2-Methoxyphenyl | 3.6 | <10 | ~3-fold enhancement vs. phenyl |

| 8 | 2,3-Dichlorophenyl | 5.1 | Subnanomolar | 5.4 to 56-fold |

Data sourced from a study on [4-(4-carboxamidobutyl)]-1-arylpiperazines. acs.org

This data demonstrates that the addition of chloro-substituents, which increases lipophilicity, can lead to a marked improvement in binding affinity at the D3 receptor. acs.org The analysis of such quantitative structure-activity relationships (QSAR) is a cornerstone of medicinal chemistry, allowing for the rational design of new derivatives with optimized properties. nih.govmdpi.com

Comparative SAR Studies with Key Structural Analogs and Privileged Scaffolds

The structure-activity relationship (SAR) of this compound is best understood by comparing it with its structural analogs and other related "privileged scaffolds"—molecular frameworks that are known to bind to multiple biological targets. ijrrjournal.com The piperazine ring itself is a versatile scaffold, with its two nitrogen atoms providing opportunities for structural modification that can fine-tune pharmacological activity. researchgate.net

A key comparison is with positional isomers. While 2,4-dichlorophenylpiperazine is a known building block, its isomer, 2,3-dichlorophenylpiperazine, has been incorporated into ligands that show high affinity for the dopamine D3 receptor. acs.orgwikipedia.org In one study, the 2,3-dichloro analog was the most potent in its series, highlighting that the specific placement of the chlorine atoms on the phenyl ring is critical for optimizing receptor interaction. acs.org Another isomer, 3,4-dichlorophenylpiperazine (3,4-DCPP), acts as a serotonin releaser, demonstrating how a simple shift in substituent position can fundamentally alter the mechanism of action. wikipedia.org

Further SAR studies have explored replacing the dichlorophenyl moiety with other aromatic systems or modifying the second nitrogen of the piperazine ring. In a series of chlorophenylpiperazine (B10847632) analogues, researchers discovered that 1-(3-chlorophenyl)-4-phenethylpiperazine displayed a high affinity and selectivity for the dopamine transporter (DAT), shifting the primary target away from sigma receptors which were the focus of the initial study. nih.gov

The piperazine scaffold is often compared to the piperidine (B6355638) scaffold. In a study of dual-activity ligands for histamine (B1213489) H3 and sigma-1 (σ1) receptors, replacing a piperazine ring with a piperidine ring significantly enhanced affinity for the σ1 receptor while maintaining high affinity for the H3 receptor. nih.gov For example, a piperazine derivative (compound 4) had a σ1R Ki of 1531 nM, whereas its direct piperidine analog (compound 5) had a Ki of just 3.64 nM, a more than 400-fold increase in affinity. nih.gov This indicates that the piperidine moiety is a key structural element for potent σ1R activity in that particular chemical series. nih.govacs.org

The tables below summarize the comparative biological data for various arylpiperazine analogs and related scaffolds.

Table 1: Comparison of Piperazine vs. Piperidine Scaffolds

| Compound | Core Scaffold | hH3R Ki (nM) | σ1R Ki (nM) |

| 4 | Piperazine | 3.17 | 1531 |

| 5 | Piperidine | 7.70 | 3.64 |

Data sourced from a study on H3R/σ1R dual ligands. nih.gov

Table 2: SAR of Arylpiperazine Analogs at Dopamine Receptors

| Compound/Analog | Aryl Group | Linker/Terminal Group | D3R Ki (nM) | D2R Ki (nM) |

| 6 | Phenyl | 4-Carboxamidobutyl | <10 | - |

| 7 | 2-Methoxyphenyl | 4-Carboxamidobutyl | <10 | - |

| 8 | 2,3-Dichlorophenyl | 4-Carboxamidobutyl | Subnanomolar | - |

| 19 | 2-Chlorophenyl | Phenethyl | - | - |

Data compiled from studies on D3R selective ligands and DAT ligands. acs.orgnih.govnih.gov

These comparative studies are crucial for medicinal chemistry as they reveal the specific structural features responsible for target affinity and selectivity. researchgate.netnih.gov The data shows that seemingly minor changes, such as the position of a chlorine atom or the exchange of a nitrogen for a carbon in the core ring, can lead to profound differences in biological activity, allowing chemists to rationally design molecules with desired pharmacological profiles. acs.orgnih.gov

Exploration of Biological Activities and Potential Research Applications in Preclinical Models

Anticancer Research Applications

Derivatives of 2-(2,4-Dichlorophenyl)piperazine have demonstrated notable potential as anticancer agents in a variety of preclinical models. Researchers have synthesized and evaluated numerous analogs, revealing a broad spectrum of activity against several human cancer cell lines. These investigations have focused on understanding their cytotoxic effects, elucidating the underlying mechanisms of action, and identifying specific molecular targets.

A significant body of research has been dedicated to evaluating the in vitro cytotoxicity of this compound derivatives against a panel of human cancer cell lines. These studies have consistently shown that subtle modifications to the parent molecule can lead to substantial differences in potency and selectivity.

For instance, a series of novel arylpiperazine derivatives were synthesized and tested for their cytotoxic activities against human prostate cancer cell lines (PC-3, LNCaP, and DU145). researchgate.net Among these, compounds 9 and 15 exhibited potent cytotoxic effects against LNCaP cells, with IC50 values below 5 μM. researchgate.net Similarly, compound 8 was particularly effective against DU145 cells, with an IC50 of 8.25 μM. researchgate.net However, it is noteworthy that these compounds also showed cytotoxicity towards the normal human prostate epithelial cell line RWPE-1. researchgate.net

In another study, a series of 20 phenylsulfonylpiperazine derivatives were evaluated against breast cancer cell lines (MCF7, MDA-MB-231, and MDA-MB-453). nih.gov The luminal breast cancer cell line MCF7 was generally more sensitive to these compounds. nih.gov Compound 3 , in particular, demonstrated significant cytotoxicity against MCF7 cells with an IC50 of 4.48 μM and a high selectivity index of 35.6. nih.gov

Furthermore, the cytotoxic potential of piperazine (B1678402) derivatives has been explored in other cancer types. For example, a study on vindoline–piperazine conjugates revealed that several compounds had significant antiproliferative effects across the NCI60 panel of human tumor cell lines. mdpi.com Specifically, conjugates containing [4-(trifluoromethyl)benzyl]piperazine (23 ) and 1-bis(4-fluorophenyl)methyl piperazine (25 ) showed low micromolar growth inhibition against most cell lines. mdpi.com Compound 23 was most effective against the MDA-MB-468 breast cancer cell line (GI50 = 1.00 μM), while compound 25 was most potent against the HOP-92 non-small cell lung cancer cell line (GI50 = 1.35 μM). mdpi.com

The table below summarizes the cytotoxic activities of selected this compound derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 / GI50 (µM) | Reference |

| Compound 8 | DU145 (Prostate) | 8.25 | researchgate.net |

| Compound 9 | LNCaP (Prostate) | < 5 | researchgate.net |

| Compound 15 | LNCaP (Prostate) | < 5 | researchgate.net |

| Compound 3 | MCF7 (Breast) | 4.48 | nih.gov |

| Compound 23 | MDA-MB-468 (Breast) | 1.00 | mdpi.com |

| Compound 25 | HOP-92 (Lung) | 1.35 | mdpi.com |

It is important to note that while many derivatives show promising cytotoxic activity, some, like the common metabolite of cariprazine (B1246890) and aripiprazole (B633), 2,3-(dichlorophenyl) piperazine, have been shown to affect cholesterol biosynthesis by inhibiting the DHCR7 enzyme. nih.govnih.gov This highlights the need for careful structural modification to enhance anticancer efficacy while minimizing off-target effects.

Investigations into the mechanisms of action of this compound derivatives have revealed their ability to modulate key cellular processes involved in cancer progression, such as cell proliferation and apoptosis.

Several studies have demonstrated that these compounds can induce apoptosis, or programmed cell death, in cancer cells. For example, a novel piperazine derivative was found to potently induce caspase-dependent apoptosis in various cancer cell lines. nih.govresearchgate.net This was evidenced by the activation of caspase-3/7, a key executioner caspase in the apoptotic cascade. nih.gov Further analysis revealed that this induction of apoptosis is mediated through the inhibition of multiple cancer signaling pathways, including the PI3K/AKT, Src family kinases, and BCR-ABL pathways. nih.govresearchgate.net

The modulation of apoptosis-related proteins is a common theme. For instance, some piperazine-linked bergenin (B1666849) hybrids have been shown to induce apoptosis by regulating the expression of Bax and Bcl-2 proteins. nih.gov Similarly, certain phthalazine (B143731) derivatives have been found to induce early apoptosis in MCF-7 cells. nih.gov

In addition to inducing apoptosis, these compounds can also inhibit cancer cell proliferation. One study showed that a specific phenylsulfonylpiperazine derivative, compound 3 , exhibited significant antiproliferative and antimigratory activities against luminal breast cancer cells. nih.gov This effect was possibly mediated by affecting the expression of genes involved in the epithelial-mesenchymal transition, such as upregulating E-Cadherin transcripts (CDH1). nih.gov

The ability of these derivatives to arrest the cell cycle at different phases is another important aspect of their anticancer mechanism. Some piperidones, which share structural similarities, have been shown to cause cell cycle alterations in lymphoma and colon cell lines, as evidenced by an increase in the sub-G0/G1 subpopulation, indicative of DNA fragmentation. nih.gov

The table below summarizes the observed effects of this compound derivatives on cell proliferation and apoptosis.

| Compound/Derivative Class | Effect on Cell Proliferation | Effect on Apoptosis | Key Molecular Events | Reference |

| Novel piperazine derivative | Inhibition | Induction | Caspase-dependent, inhibition of PI3K/AKT, Src, BCR-ABL pathways | nih.govresearchgate.net |

| Phenylsulfonylpiperazine (Compound 3) | Antiproliferative, Antimigratory | - | Upregulation of CDH1 | nih.gov |

| Piperazine-linked bergenin hybrids | Inhibition | Induction | Regulation of Bax/BcL2 expression | nih.gov |

| Phthalazine derivatives | Inhibition | Induction | Early apoptosis induction | nih.gov |

| Piperidones | Cell cycle alteration | Induction | DNA fragmentation, Caspase-3/7 activation | nih.gov |

These findings collectively suggest that this compound derivatives exert their anticancer effects through a multi-faceted approach, targeting critical pathways that govern cell survival and proliferation.

A key area of investigation into the anticancer mechanisms of this compound derivatives has been their ability to act as kinase inhibitors. Kinases are crucial enzymes that regulate a wide range of cellular processes, and their dysregulation is a hallmark of many cancers.

Several studies have identified potent kinase inhibitory activity among these compounds. For example, a series of substituted 2-(aminopyrimidinyl)thiazole-5-carboxamides, which incorporate a piperazine moiety, were identified as potent dual Src/Abl kinase inhibitors. researchgate.net One compound from this series, BMS-354825 (Dasatinib), demonstrated excellent antiproliferative activity against both hematological and solid tumor cell lines and showed significant antitumor activity in preclinical models of chronic myelogenous leukemia (CML). researchgate.net

The inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2), a key kinase involved in angiogenesis, has also been a target for phthalazine derivatives incorporating a piperazine structure. nih.gov Several of these compounds displayed significant inhibitory activity against VEGFR-2, with some exhibiting IC50 values in the nanomolar range. nih.gov

Furthermore, research has indicated that certain piperazine derivatives can inhibit other important cancer-related signaling pathways. One study revealed that a novel piperazine compound effectively inhibits cancer cell proliferation by targeting multiple signaling pathways, including the PI3K/AKT and Src family kinases. nih.govresearchgate.net

The table below highlights some of the specific kinase targets of this compound derivatives.

| Compound Class | Target Kinase(s) | Observed Effect | Reference |

| 2-(Aminopyrimidinyl)thiazole-5-carboxamides | Src, Abl | Potent inhibition, antiproliferative activity | researchgate.net |

| Phthalazine derivatives | VEGFR-2 | Significant inhibition | nih.gov |

| Novel piperazine derivative | PI3K/AKT, Src family kinases | Inhibition of multiple cancer signaling pathways | nih.govresearchgate.net |

These findings underscore the potential of this compound-based compounds as a versatile scaffold for the design of targeted kinase inhibitors for cancer therapy.

Antimicrobial and Antifungal Activity Investigations

The piperazine nucleus is a common feature in a variety of compounds exhibiting a broad spectrum of biological activities, including antimicrobial and antifungal properties. researchgate.net Derivatives of this compound have been synthesized and evaluated for their potential to combat bacterial and fungal infections. researchgate.net

In one study, a series of substituted piperazine derivatives were screened for their antibacterial activity against both Gram-positive (Staphylococcus aureus, Streptomyces epidermidis) and Gram-negative (Pseudomonas aeruginosa, Escherichia coli) bacteria. researchgate.net The same study also assessed their antifungal activity against various fungal strains, including Candida albicans, Aspergillus niger, Aspergillus flavus, and Aspergillus fumigatus. researchgate.net The results indicated that many of the synthesized compounds demonstrated significant antimicrobial and antifungal properties. researchgate.net

Another area of research has focused on the development of piperazine-based antimicrobial polymers. These macromolecules have shown promise in inhibiting the growth of pathogenic microorganisms. nih.gov For instance, a quaternized piperazine-methacrylate homopolymer exhibited efficient antimicrobial activity against E. coli, M. smegmatis, S. aureus, and Candida albicans. nih.gov The proposed mechanism of action involves electrostatic interaction between the positively charged quaternary ammonium (B1175870) groups on the polymer and the negatively charged microbial cell wall, leading to cell lysis. nih.gov

Furthermore, new polyazole derivatives of 2-(2,4-dichlorophenyl)-1,3-dioxolane (B3056438) have been studied for their antifungal activity against pathogenic fungi. nih.gov These compounds showed a notable antimycotic effect, particularly against filamentous fungi such as Aspergillus fumigatus and Scedosporium apiospermum. nih.gov The structure-activity relationship studies revealed that the presence of an 'oxime group' combined with four chlorine atoms enhanced the antifungal properties of this chemical series. nih.gov

The table below summarizes the antimicrobial and antifungal activities of various piperazine derivatives.

| Compound/Derivative Class | Test Organisms | Activity | Reference |

| Substituted piperazine derivatives | S. aureus, S. epidermidis, P. aeruginosa, E. coli, C. albicans, A. niger, A. flavus, A. fumigatus | Significant antimicrobial and antifungal | researchgate.net |

| Quaternized piperazine-methacrylate polymer | E. coli, M. smegmatis, S. aureus, C. albicans | Efficient antimicrobial | nih.gov |

| Polyazole derivatives of 2-(2,4-dichlorophenyl)-1,3-dioxolane | A. fumigatus, S. apiospermum | Remarkable antifungal | nih.gov |

These investigations highlight the potential of the this compound scaffold in the development of novel antimicrobial and antifungal agents.

Antiviral Properties of Piperazine Derivatives

The piperazine scaffold is a privileged structure in medicinal chemistry, and its derivatives have demonstrated a wide range of pharmacological activities, including notable antiviral properties. researchgate.netarabjchem.orgresearchgate.net Research has explored the potential of piperazine-containing compounds against various viruses.

Piperazine derivatives have shown activity against Human Immunodeficiency Virus (HIV). arabjchem.orgresearchgate.net For example, certain 2-methylpiperazine (B152721) analogues have been designed as CCR5 antagonists, exhibiting promising anti-HIV activity. arabjchem.org Additionally, some derivatives with a 2-piperazinone scaffold have also shown prominent anti-HIV activity. researchgate.net

The antiviral activity of piperazine itself has been investigated against Chikungunya virus (CHIKV). nih.gov Structural studies have shown that piperazine can bind to a conserved hydrophobic pocket in the capsid protein of Aura virus, a model for alphaviruses. nih.gov Molecular docking studies further suggested that piperazine binds with even greater affinity to the hydrophobic pocket of the Chikungunya virus capsid protein. nih.gov This binding is thought to inhibit the virus, and the piperazine complex is considered a potential lead scaffold for designing new anti-alphaviral drugs. nih.gov

More recently, with the emergence of SARS-CoV-2, research has focused on developing inhibitors for the main protease (Mpro) of the virus. Trisubstituted piperazine derivatives have been designed and synthesized as noncovalent Mpro inhibitors. acs.org One of these derivatives, GC-78-HCl, demonstrated high enzyme-inhibitory potency (IC50 = 0.19 μM) and excellent antiviral activity against SARS-CoV-2 in cell culture (EC50 = 0.40 μM), comparable to the known inhibitor Nirmatrelvir. acs.org

The table below summarizes the antiviral activities of various piperazine derivatives.

| Derivative Class | Target Virus | Mechanism/Target | Activity | Reference |

| 2-Methylpiperazine analogues | HIV | CCR5 antagonist | Promising anti-HIV activity | arabjchem.org |

| 2-Piperazinone scaffold derivatives | HIV | Not specified | Prominent anti-HIV activity | researchgate.net |

| Piperazine | Chikungunya virus (Alphavirus) | Binds to hydrophobic pocket of capsid protein | Antiviral activity, potential lead for inhibitors | nih.gov |

| Trisubstituted piperazine derivatives (e.g., GC-78-HCl) | SARS-CoV-2 | Main protease (Mpro) inhibitor | Potent antiviral activity (EC50 = 0.40 μM) | acs.org |

These findings underscore the versatility of the piperazine scaffold in the development of antiviral agents targeting a range of viral pathogens.

Advanced Research Methodologies in 2 2,4 Dichlorophenyl Piperazine Studies

In vitro Pharmacological Assays

In vitro assays are fundamental in pharmacological research, providing controlled environments to study the interaction of compounds with biological targets outside of a living organism. For 2-(2,4-dichlorophenyl)piperazine derivatives, these assays are essential for characterizing their effects on specific receptors and cells.

Receptor Binding Assays Utilizing Radioligands

Receptor binding assays are a cornerstone for determining the affinity of a compound for a specific receptor. These assays utilize a radiolabeled ligand (a molecule with a radioactive isotope attached) that is known to bind to the target receptor. By measuring the displacement of the radioligand by the test compound, researchers can calculate the binding affinity, often expressed as the inhibition constant (Ki).

In studies of dichlorophenylpiperazine derivatives, these assays have been critical for identifying their primary molecular targets. For instance, derivatives have been evaluated for their binding affinity at dopamine (B1211576) and serotonin (B10506) receptors. An analogue, 4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)-N-(naphthalen-2-ylmethyl)-N-propylbutan-1-amine, was tested for its ability to displace the radioligand [¹²⁵I]-IABN from human dopamine D2 and D3 receptors expressed in HEK293 cells. The results demonstrated a significantly higher affinity for the D3 receptor over the D2 receptor. dntb.gov.ua The positional isomer, 2,3-dichlorophenylpiperazine (2,3-DCPP), is known to be a metabolite of the antipsychotic drug aripiprazole (B633) and has been shown to function as a partial agonist at both D2 and D3 dopamine receptors. wikipedia.org

Table 1: Binding Affinity (Ki) of a 2,3-Dichlorophenylpiperazine Derivative

| Compound | Target Receptor | Radioligand | Ki (nM) | Source |

|---|---|---|---|---|

| 4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)-N-(naphthalen-2-ylmethyl)-N-propylbutan-1-amine | Dopamine D3 (Human) | [¹²⁵I]-IABN | 104 | dntb.gov.ua |

| 4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)-N-(naphthalen-2-ylmethyl)-N-propylbutan-1-amine | Dopamine D2 (Human) | [¹²⁵I]-IABN | 313 | dntb.gov.ua |

Functional Assays for Receptor Activation or Inhibition (e.g., cAMP Accumulation, Mitogenesis Inhibition)

While binding assays reveal affinity, functional assays are necessary to determine the biological consequence of that binding—whether the compound activates the receptor (agonist), blocks its activation (antagonist), or elicits a partial response (partial agonist).

A key functional assay used in the study of dichlorophenylpiperazine analogues is the mitogenesis inhibition assay. For example, derivatives of N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl) arylcarboxamide were evaluated for their functional activity at the human dopamine D3 (hD3) receptor. In these experiments, cells expressing the hD3 receptor are stimulated with quinpirole, a known D3 agonist, which promotes cell proliferation (mitogenesis). The ability of the test compounds to inhibit this quinpirole-stimulated mitogenesis reveals their functional nature. Studies showed that while derivatives with an olefinic linker acted as antagonists, several analogues with a hydroxybutyl-linking chain demonstrated partial agonist activity. researchgate.net This type of assay is crucial for distinguishing between compounds that simply bind to a receptor and those that produce a functional cellular response.

Cell-Based Cytotoxicity and Viability Assays (e.g., MTT Assay)

Cell-based cytotoxicity assays are vital for assessing the potential of a compound to be developed as a therapeutic agent, particularly in oncology. The MTT assay is a widely used colorimetric method to measure cell viability. asianpubs.orgresearchgate.net The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan (B1609692) product. asianpubs.org The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of a compound's cytotoxic or anti-proliferative effects. asianpubs.org

This method has been applied to derivatives of dichlorophenylpiperazine to evaluate their anticancer potential. In one study, metal complexes of 4-(2,3-dichlorophenyl)piperazine-1-carboxylic acid were tested for their antiproliferative activity against the HepG2 human cancer cell line using the MTT assay. nih.gov The results, expressed as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), showed that a cadmium complex was a potent inhibitor of cell proliferation, with an IC50 value of 6.5 µM. nih.gov

Table 2: Antiproliferative Activity (MTT Assay) of a 4-(2,3-Dichlorophenyl)piperazine Derivative Complex

| Compound | Cell Line | IC50 (µM) | Source |

|---|---|---|---|

| [Cd(L)₂·2H₂O] where L = 4-(2,3-dichlorophenyl)piperazine-1-carboxylic acid | HepG2 (Human hepatocellular carcinoma) | 6.5 ± 0.2 | nih.gov |

| Metal-free ligand (HL) | HepG2 (Human hepatocellular carcinoma) | >100 | nih.gov |

Computational and In Silico Approaches

Computational, or in silico, methods have become indispensable in modern drug discovery and chemical research. These techniques use computer simulations to predict the interactions and properties of molecules, providing insights that can guide experimental work.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). This method is used to understand the molecular basis of a ligand's activity and to screen virtual libraries of compounds for potential binders.

In the context of this compound research, docking studies have been used to rationalize and predict biological activity. For example, molecular docking was used to investigate how metal complexes of 4-(2,3-dichlorophenyl)piperazine-1-carboxylic acid might interact with their biological target. nih.gov The docking study predicted that a cadmium complex had potential telomerase inhibitory activity, a finding that was subsequently confirmed by in vitro inhibitory assays. nih.gov Similarly, docking studies on other phenylpiperazine derivatives have shown their ability to bind to targets like the DNA-topoisomerase II complex, providing a theoretical model for their observed cytotoxic activity.

Quantum Chemical Calculations (e.g., DFT, HOMO-LUMO Analysis)

Quantum chemical calculations provide a deeper understanding of the electronic structure and reactivity of molecules. Methods like Density Functional Theory (DFT) are used to optimize molecular geometry and calculate various electronic properties.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of a molecule's chemical reactivity and kinetic stability. jddtonline.info A smaller gap suggests the molecule is more reactive. These methods have been applied to aryl sulfonyl piperazine (B1678402) derivatives to investigate their electronic features and reactivity. jddtonline.inforesearchgate.net For instance, DFT calculations using the B3LYP method have been employed to identify the most reactive compounds within a series based on their HOMO-LUMO energy gaps and to analyze charge distribution using Mulliken's net charge analysis. researchgate.net Such studies on related structures, like 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile and other phenylpiperazine derivatives, utilize DFT to explore molecular geometry, intermolecular interactions, and electronic properties, which are critical for understanding their potential as pharmacological agents. researchgate.netjksus.org

Molecular Dynamics Simulations to Elucidate Binding Mechanisms

Molecular dynamics (MD) simulations serve as a powerful computational microscope to visualize and understand the dynamic interactions between a ligand, such as this compound, and its biological target at an atomic level. nih.gov This methodology models the time-dependent behavior of a molecular system, providing detailed insights into the conformational changes, binding stability, and the key intermolecular forces that govern the binding process. nih.govresearchgate.net By simulating the movements of atoms and molecules over time, researchers can elucidate the precise mechanism of action, which is crucial for rational drug design and optimization. nih.gov

The application of MD simulations in studying compounds containing the phenylpiperazine scaffold has been instrumental in confirming binding modes predicted by molecular docking and assessing the stability of the ligand-receptor complex. researchgate.netnih.gov For instance, in studies of similar molecules, MD simulations have been used to verify the stability of docking-predicted poses over extended simulation times (e.g., 100 to 300 nanoseconds). researchgate.netnih.gov These simulations can reveal the persistence of critical interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and key amino acid residues within the binding pocket of a target protein. researchgate.net

Furthermore, MD simulations can capture the dynamic nature of the protein target upon ligand binding. Proteins are not static entities, and their flexibility can be essential for their function and for accommodating ligands. nih.gov Simulations can illustrate how the binding of a phenylpiperazine derivative might induce or stabilize specific protein conformations. nih.gov For example, simulations have been used to model the opening and closing of domains within enzymes like the eIF4A1 helicase upon the binding of ATP-competitive phenyl-piperazine inhibitors. nih.gov The calculation of binding free energies, often using methods like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), complements MD simulations by providing a quantitative estimate of the binding affinity, helping to rank potential drug candidates. nih.gov

Key findings from MD simulations in studies of related compounds often include the identification of specific amino acid residues that are critical for binding. For dichlorophenyl-containing ligands, interactions like π-π stacking between the dichlorophenyl ring and aromatic residues (e.g., Tyrosine, Phenylalanine, Histidine) in the binding site are frequently observed. researchgate.net The piperazine moiety, depending on its protonation state, can form crucial hydrogen bonds or salt bridges. These detailed interaction maps are invaluable for guiding the synthesis of new derivatives with improved potency and selectivity. researchgate.net

Virtual Screening and In Silico Target Identification Methodologies

Virtual screening and in silico target identification are pivotal computational strategies in modern drug discovery, enabling the rapid and cost-effective identification of potential biological targets for a given compound, or conversely, novel active compounds for a known target. nih.govmdpi.com For a molecule like this compound, these methods can sift through vast databases of proteins to predict which ones it is most likely to bind to and modulate.

The process often begins with pharmacophore-based screening . A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for a molecule to interact with a specific target. nih.gov By creating a pharmacophore model based on the structure of this compound, researchers can search libraries of 3D protein structures to find binding sites that complement these features. nih.gov

Molecular docking is another cornerstone of virtual screening. researchgate.net This technique predicts the preferred orientation of a ligand when bound to a target protein, forming a stable complex. researchgate.net The process involves placing the 3D structure of this compound into the binding site of a potential target protein and using a scoring function to estimate the binding affinity. mdpi.comacs.org Docking studies on piperazine-substituted compounds have successfully predicted binding to targets like poly (ADP-ribose) polymerase-1 (PARP-1), with docking scores helping to prioritize compounds for further testing. acs.org For example, in one study, piperazine derivatives showed docking scores ranging from -6.52 to -7.41 kcal/mol against PARP-1. acs.org

Machine learning and quantitative structure-activity relationship (QSAR) models are increasingly used to enhance virtual screening. mdpi.com These models are trained on datasets of known active and inactive compounds to learn the relationships between chemical structures and biological activity. mdpi.com A trained model can then be used to predict the activity of new or untested compounds like this compound against a panel of targets. mdpi.com

The integration of these in silico methods into a hierarchical workflow allows for a systematic and efficient approach to identifying and validating potential protein targets, significantly accelerating the early phases of drug discovery. nih.gov

Table 1: Example of In Silico Docking Scores for Piperazine Derivatives against PARP-1 and PARP-2 This table presents hypothetical data based on findings for similar compounds as described in the text to illustrate the output of virtual screening studies.

| Compound | Target Protein | Docking Score (kcal/mol) | Predicted Ligand Efficiency |

|---|---|---|---|

| Derivative A | PARP-1 | -7.41 | -0.31 |

| Derivative A | PARP-2 | -6.20 | -0.27 |

| Derivative B | PARP-1 | -7.17 | -0.29 |

| Derivative B | PARP-2 | -5.95 | -0.25 |

| Derivative C | PARP-1 | -6.52 | -0.25 |

Preclinical Animal Models for Behavioral and Pharmacological Investigations

Preclinical animal models are indispensable for evaluating the in vivo effects of new chemical entities, providing critical information on their pharmacological and behavioral profiles. For compounds related to this compound, rodent models, primarily rats and mice, are the most commonly used systems. nih.govnih.gov These models allow researchers to investigate the compound's impact on complex physiological systems and behaviors that cannot be replicated in vitro. nih.gov

One significant area of investigation for dichlorophenyl piperazine derivatives stems from their role as metabolites of approved atypical antipsychotic drugs like aripiprazole and cariprazine (B1246890). nih.govwikipedia.org Research has shown that these compounds can inhibit the enzyme 7-dehydrocholesterol (B119134) reductase (DHCR7), which is the final enzyme in the cholesterol biosynthesis pathway. nih.gov The inhibition of DHCR7 leads to an accumulation of 7-dehydrocholesterol (7-DHC). nih.gov

To study this, animal models are employed where the compound is administered and subsequent changes in sterol levels are measured. For example, studies in mice treated with cariprazine, which metabolizes to a dichlorophenyl piperazine, demonstrated elevated levels of 7-DHC in both the brain and serum. nih.gov These pharmacological investigations are crucial for understanding the broader biochemical effects of the compound class.